1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide
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Overview
Description
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both an indole and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates. The indole can be synthesized through Fischer indole synthesis, while the pyrrole can be prepared via Paal-Knorr synthesis. These intermediates are then coupled using amide bond formation reactions, often employing reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrole: A simpler analog with a single pyrrole ring.
1-methyl-1H-indole: A related compound with an indole ring but lacking the pyrrole moiety.
N-methyl-1H-pyrrole-2-carboxamide: A compound with a similar structure but different functional groups.
Uniqueness
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide is unique due to its combination of indole and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-5-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-18-8-3-4-14(18)11-17-16(20)13-5-6-15-12(10-13)7-9-19(15)2/h3-10H,11H2,1-2H3,(H,17,20) |
InChI Key |
LXSUVJCNUTYHET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CN3C |
Origin of Product |
United States |
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